

# Vilobelimab: A Technical Guide to the Selective C5a Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Vilobelimab**, formerly known as IFX-1, is a first-in-class chimeric monoclonal IgG4-kappa antibody that acts as a selective inhibitor of complement component 5a (C5a).[1] This technical guide provides an in-depth overview of **Vilobelimab**, including its mechanism of action, key experimental data, and relevant clinical trial findings. **Vilobelimab** specifically targets and neutralizes C5a, a potent pro-inflammatory mediator, without interfering with the formation of the membrane attack complex (MAC), a crucial component of the innate immune system's defense against pathogens.[2] This selective inhibition of C5a makes **Vilobelimab** a promising therapeutic agent for various inflammatory and immune-mediated diseases.

### **Core Properties of Vilobelimab**



| Property                   | Description                                                                                                                                                                                                                 |  |
|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Drug Name                  | Vilobelimab                                                                                                                                                                                                                 |  |
| Brand Name                 | Gohibic                                                                                                                                                                                                                     |  |
| Mechanism of Action        | Selective inhibitor of complement component 5a (C5a)                                                                                                                                                                        |  |
| Drug Class                 | Monoclonal Antibody (chimeric IgG4-kappa)                                                                                                                                                                                   |  |
| Target                     | Human complement C5a                                                                                                                                                                                                        |  |
| Dissociation Constant (Kd) | 9.6 pM[3]                                                                                                                                                                                                                   |  |
| Indications                | Emergency Use Authorization for severe COVID-19 in hospitalized adults on mechanical ventilation or ECMO.[3] Investigational for ANCA-associated vasculitis, Pyoderma Gangrenosum, and other inflammatory conditions.[4][5] |  |

# Mechanism of Action: C5a Signaling and Vilobelimab Inhibition

The complement system, a critical component of innate immunity, can be activated through the classical, lectin, or alternative pathways. All three pathways converge at the cleavage of C5 into C5a and C5b. C5a, a potent anaphylatoxin, exerts its pro-inflammatory effects by binding to its receptors, primarily C5aR1 (CD88), on various immune cells, including neutrophils, monocytes, and macrophages. This interaction triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation, release of pro-inflammatory cytokines, and increased vascular permeability. In contrast, C5b initiates the formation of the membrane attack complex (MAC), which is essential for lysing pathogens.

**Vilobelimab** selectively binds to C5a with high affinity, preventing its interaction with C5aR1 and thereby neutralizing its pro-inflammatory activities.[3] A key feature of **Vilobelimab**'s mechanism is that it does not block the formation of the MAC, thus preserving this important arm of the immune response.[2]





Click to download full resolution via product page



Caption: **Vilobelimab** selectively neutralizes C5a, inhibiting pro-inflammatory signaling while preserving MAC formation.

## **Quantitative Data**

Pharmacokinetic Properties of Vilobelimab

| Parameter                    | Value                                            | Study Population                            |  |
|------------------------------|--------------------------------------------------|---------------------------------------------|--|
| Dissociation Constant (Kd)   | 9.6 pM                                           | In vitro                                    |  |
| Elimination Half-life        | 95 hours (after a single 4 mg/kg IV dose)        | Healthy Subjects[3]                         |  |
| Trough Concentration (Day 8) | Geometric Mean: 137.9 μg/mL<br>(137,881.3 ng/mL) | Severe COVID-19 (PANAMO<br>Phase 3)[6]      |  |
| Trough Concentration (Day 2) | Geometric Mean: 151.7 μg/mL<br>(151,702 ng/mL)   | Severe COVID-19 (PANAMO<br>Phase 2)[7]      |  |
| Trough Concentration (Day 8) | Geometric Mean: 139.5 μg/mL<br>(139,503 ng/mL)   | g/mL Severe COVID-19 (PANAMO<br>Phase 2)[7] |  |

**Pharmacodynamic Effects of Vilobelimab** 

| Parameter                                    | Result                                    | Study Population                       |  |
|----------------------------------------------|-------------------------------------------|----------------------------------------|--|
| Reduction in C5a Levels (Day 8)              | 87% reduction from baseline $(p < 0.001)$ | Severe COVID-19 (PANAMO<br>Phase 3)[6] |  |
| C5a Levels (Day 8,<br>Vilobelimab)           | Median: 14.5 ng/mL                        | Severe COVID-19 (PANAMO<br>Phase 3)[6] |  |
| C5a Levels (Day 8, Placebo)                  | Median: 119.2 ng/mL                       | Severe COVID-19 (PANAMO<br>Phase 3)[6] |  |
| Reduction in C5a Levels (after 1st infusion) | From median 189.98 ng/mL to 39.70 ng/mL   | Severe COVID-19 (PANAMO<br>Phase 2)[1] |  |
| Reduction in C5a Levels (Day 15)             | Approx. 90% reduction from baseline       | Pyoderma Gangrenosum<br>(Phase 2a)[8]  |  |



**Clinical Efficacy of Vilobelimab** 

| Indication                                | Trial                                 | Endpoint                                         | Vilobelimab<br>Group            | Placebo/Co<br>ntrol Group              | p-value |
|-------------------------------------------|---------------------------------------|--------------------------------------------------|---------------------------------|----------------------------------------|---------|
| Severe<br>COVID-19                        | PANAMO<br>(Phase 3)                   | 28-day all-<br>cause<br>mortality                | 31.7%                           | 41.6%                                  | 0.094   |
| 60-day all-<br>cause<br>mortality         | 36.5%                                 | 47.2%                                            | 0.082                           |                                        |         |
| PANAMO<br>(Phase 3,<br>Western<br>Europe) | 28-day all-<br>cause<br>mortality     | 21.2%                                            | 37.2%                           | 0.014                                  |         |
| ANCA-<br>Associated<br>Vasculitis         | IXCHANGE<br>(Phase 2)                 | Clinical<br>Response<br>(Week 16)                | 88.9%<br>(vilobelimab<br>alone) | 95.7% (standard dose glucocorticoid s) | N/A     |
| Clinical<br>Remission<br>(Week 16)        | 78%<br>(vilobelimab<br>alone)         | 87%<br>(standard<br>dose<br>glucocorticoid<br>s) | N/A                             |                                        |         |
| IXPLORE<br>(Phase 2)                      | Remission<br>(Week 24,<br>800mg dose) | 80%                                              | 50%                             | N/A                                    |         |

# Experimental Protocols Quantification of C5a in Plasma (ELISA)

A validated in-house sandwich ELISA is utilized for the detection of C5a in plasma samples.





Click to download full resolution via product page



Caption: A generalized workflow for the quantification of C5a in plasma samples using a sandwich ELISA.

# C5a-Mediated Neutrophil Chemotaxis Assay (Generalized Protocol)

This assay evaluates the ability of **Vilobelimab** to inhibit the migration of neutrophils towards a C5a gradient.



#### Neutrophil Chemotaxis Assay Workflow





Click to download full resolution via product page



Caption: A generalized workflow for assessing the inhibition of C5a-mediated neutrophil chemotaxis by **Vilobelimab**.

### Conclusion

**Vilobelimab** is a highly selective C5a inhibitor with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its ability to effectively neutralize C5a and modulate the inflammatory response. Clinical trials in severe COVID-19 and ANCA-associated vasculitis have shown promising results, supporting its potential as a therapeutic agent in C5a-driven diseases. Further research and clinical development are ongoing to fully elucidate the therapeutic potential of **Vilobelimab** across a range of inflammatory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of Vilobelimab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Press Release [inflarx.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic analysis of vilobelimab, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-C5a antibody vilobelimab efficiently inhibits C5a in patients with severe COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inflarx.de [inflarx.de]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- To cite this document: BenchChem. [Vilobelimab: A Technical Guide to the Selective C5a Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15604136#vilobelimab-as-a-selective-c5a-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com